Propylamine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Propylamine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of Core Physical and Chemical Properties, Experimental Protocols, and Synthetic Pathways
Propylamine (B44156) hydrochloride (C₃H₉N·HCl), also known as propan-1-aminium (B13829293) chloride, is a primary amine salt that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility as a precursor for various active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its physicochemical properties for researchers, scientists, and drug development professionals.[1] This technical guide provides a detailed overview of propylamine hydrochloride's core characteristics, complete with experimental protocols and logical diagrams to facilitate its application in a laboratory setting.
Core Physical and Chemical Properties
Propylamine hydrochloride is a white to almost white crystalline powder that is hygroscopic in nature.[2] It is the salt formed from the reaction of the weak base propylamine and the strong acid hydrochloric acid.[2][3] This salt form enhances its stability and water solubility compared to its free base counterpart.[2]
Quantitative Data Summary
The key physical and chemical properties of propylamine hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₁₀ClN | [4] |
| Molecular Weight | 95.57 g/mol | [4] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 160-166 °C | [3][5] |
| Boiling Point | Not applicable (decomposes) | - |
| Density (estimate) | ~0.93 g/cm³ | [2] |
| Solubility in Water | Highly soluble | [2] |
| pKa of Propylammonium ion (CH₃CH₂CH₂NH₃⁺) | ~10.7 | Calculated from pKb of propylamine |
| pH of Aqueous Solution (50 g/L) | 4.5 - 6.5 | [6] |
Chemical Reactivity and Stability
Acid-Base Chemistry: As the salt of a weak base and a strong acid, propylamine hydrochloride in an aqueous solution establishes an equilibrium, with the propylammonium cation acting as a weak acid. The relevant equilibrium is:
CH₃CH₂CH₂NH₃⁺ + H₂O ⇌ CH₃CH₂CH₂NH₂ + H₃O⁺
The pKa of the propylammonium ion is approximately 10.7. This indicates that in neutral or acidic solutions, the protonated form (propylammonium) is predominant.
Reaction with Bases: Propylamine hydrochloride reacts with strong bases, such as sodium hydroxide (B78521) (NaOH), to neutralize the hydrochloride and liberate the free base, propylamine.[7] This reaction is fundamental for synthetic applications where the nucleophilic free amine is required.[8]
CH₃CH₂CH₂NH₃⁺Cl⁻ + NaOH → CH₃CH₂CH₂NH₂ + NaCl + H₂O
Reaction with Oxidizing Agents: Propylamine hydrochloride can react with strong oxidizing agents.[1][9] The nature of the products will depend on the specific oxidizing agent and reaction conditions, but can include oxidation of the amine to various nitrogen-containing functional groups.[10]
Stability and Storage: Propylamine hydrochloride is a hygroscopic solid and should be stored in a tightly closed container in a cool, dry, and well-ventilated place to prevent moisture absorption.[1] It is incompatible with strong oxidizing agents.[1]
Spectroscopic Profile
The spectroscopic data for propylamine hydrochloride is crucial for its identification and characterization. The key features are derived from the propylammonium cation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of propylamine hydrochloride would be expected to show four distinct signals corresponding to the protons of the methyl (CH₃), the two methylene (B1212753) (CH₂), and the ammonium (B1175870) (NH₃⁺) groups.[11] The chemical shifts are influenced by the electron-withdrawing effect of the protonated amino group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display three signals, one for each of the three non-equivalent carbon atoms in the propyl chain.[12] The carbon attached to the nitrogen will be the most deshielded.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of propylamine hydrochloride will show characteristic absorption bands for N-H stretching vibrations of the ammonium group (typically a broad band in the range of 3000-2800 cm⁻¹), N-H bending vibrations (around 1600-1500 cm⁻¹), and C-N stretching vibrations.[13] The broadness of the N-H stretch is due to hydrogen bonding.
Synthesis of Propylamine Hydrochloride
A common laboratory synthesis of propylamine hydrochloride involves the reaction of 1-propanol (B7761284) with ammonium chloride at elevated temperature and pressure, often in the presence of a Lewis acid catalyst.[14]
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization of propylamine hydrochloride.
Melting Point Determination
This protocol describes the determination of the melting point range of a crystalline solid using a digital melting point apparatus.[12][13][15]
Apparatus and Materials:
-
Digital melting point apparatus
-
Capillary tubes (sealed at one end)
-
Propylamine hydrochloride sample
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the propylamine hydrochloride sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Instrument Setup: Place the capillary tube into the sample holder of the digital melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.
-
Accurate Determination: For an accurate measurement, set the starting temperature to about 20 °C below the expected melting point. Set the heating rate to 1-2 °C/min.
-
Observation: Observe the sample through the viewing lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.
-
Cooling and Repeat: Allow the apparatus to cool sufficiently before performing a repeat measurement with a fresh sample for accuracy.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the aqueous solubility of propylamine hydrochloride using the shake-flask method, which measures the equilibrium solubility.[16][17][18]
Apparatus and Materials:
-
Propylamine hydrochloride
-
Distilled or deionized water
-
Screw-cap vials or flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
pH meter
-
Filtration device (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of propylamine hydrochloride to a known volume of water in a screw-cap vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the solution through a syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered solution as necessary and analyze the concentration of propylamine hydrochloride using a pre-calibrated analytical method (e.g., HPLC with a suitable detector).
-
pH Measurement: Measure the pH of the saturated solution.
-
Calculation: The determined concentration represents the aqueous solubility of propylamine hydrochloride at the specified temperature.
pKa Determination by Potentiometric Titration
This protocol describes the determination of the pKa of the propylammonium ion by potentiometric titration of an aqueous solution of propylamine hydrochloride with a standard base.[19][20][21]
Apparatus and Materials:
-
Propylamine hydrochloride
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Distilled or deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of propylamine hydrochloride and dissolve it in a known volume of water in a beaker to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.
-
Initial pH: Record the initial pH of the propylamine hydrochloride solution.
-
Titration: Add the NaOH solution in small, known increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Collection: Continue the titration past the equivalence point, where a sharp change in pH occurs.
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to obtain a titration curve.
-
Determine the equivalence point (the midpoint of the steep part of the curve).
-
The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the propylammonium ion.
-
Relevance for Drug Development Professionals
The n-propylamino group is a common structural motif in a number of biologically active molecules. The physical and chemical properties of propylamine hydrochloride are therefore of significant interest to those involved in drug design and development.
As a Synthetic Building Block: Propylamine is a key intermediate in the synthesis of various APIs.[1][15] For instance, it is used in the production of the local anesthetic prilocaine (B1678100) and the antidiabetic medication chlorpropamide.[1][15] The hydrochloride salt is often the preferred form for storage and handling due to its solid state and stability.
Influence on Pharmacokinetic Properties: The presence of an amino group, such as the propylamino group, can significantly influence a drug's pharmacokinetic properties, including its solubility, lipophilicity, and ability to cross biological membranes.[8][22] The pKa of the amino group is a critical parameter as it determines the charge state of the molecule at physiological pH, which in turn affects its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.[20]
Biological Activity of Alkylamines: Simple alkylamines themselves can exhibit biological activity, including antimicrobial effects.[4][23] The length of the alkyl chain can influence the potency and spectrum of this activity.[23] This provides a basis for the development of new therapeutic agents based on the alkylamine scaffold.
References
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- 9. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. chem.ucalgary.ca [chem.ucalgary.ca]
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- 15. personal.tcu.edu [personal.tcu.edu]
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- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
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